3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride
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Overview
Description
3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H7ClN2O2 . It is a white to yellow powder .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives has been studied extensively. A docking analysis performed on four selected imidazo[1,2-a]pyridine carboxylic acid derivatives indicated the binding of these to enzymes COX-1 and COX-2 active pockets . An in vitro analysis showed that compound 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid preferentially inhibited COX-2 .Molecular Structure Analysis
The molecular structure of 3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride involves a fused bicyclic heterocycle, which is a common feature in many biologically active compounds .Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives have been shown to exhibit significant anti-inflammatory activity . They have been evaluated as potential acute and chronic anti-inflammatory agents .Physical And Chemical Properties Analysis
This compound is a white to yellow powder . Its melting point is between 114-126 °C .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, particularly those containing imidazole and pyridine rings, play a crucial role in medicinal chemistry due to their diverse biological activities. Studies have extensively explored the chemistry and properties of compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and their complexes, highlighting their potential in spectroscopic properties, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011). These insights suggest avenues for further investigation into analogues and derivatives for various scientific and therapeutic applications.
Contribution to Optoelectronic Materials
The synthesis and application of quinazoline and pyrimidine derivatives for electronic devices and luminescent elements have been recently published. These compounds, including those with imidazole derivatives, show significant promise in the creation of novel optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs (Lipunova, Nosova, Charushin, & Chupakhin, 2018). This highlights the potential of heterocyclic compounds in advancing materials science and technology.
Biological and Pharmacological Applications
Heterocyclic compounds have been identified as central to developing drugs for treating central nervous system (CNS) disorders. Functional chemical groups within these compounds, such as imidazole and pyrimidine derivatives, have shown effects ranging from depression to euphoria and convulsion, indicating their potential in synthesizing compounds with CNS activity (Saganuwan, 2017). This underscores the importance of such compounds in drug discovery and development for neurological conditions.
Catalysis and Synthetic Chemistry
Heterocyclic N-oxide derivatives, including those synthesized from imidazole and pyridine, have found extensive use in organic syntheses, catalysis, and drug development due to their functionalities and biological importance. These compounds have been employed as versatile synthetic intermediates and in the design of catalysts for asymmetric catalysis and synthesis (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019). The versatility of heterocyclic N-oxides in organic chemistry highlights their significant contribution to developing new synthetic methodologies and pharmaceuticals.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c9-6-4-10-7-3-5(8(12)13)1-2-11(6)7;/h1-4H,9H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGOQBBPVGHZNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2N)C=C1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride |
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